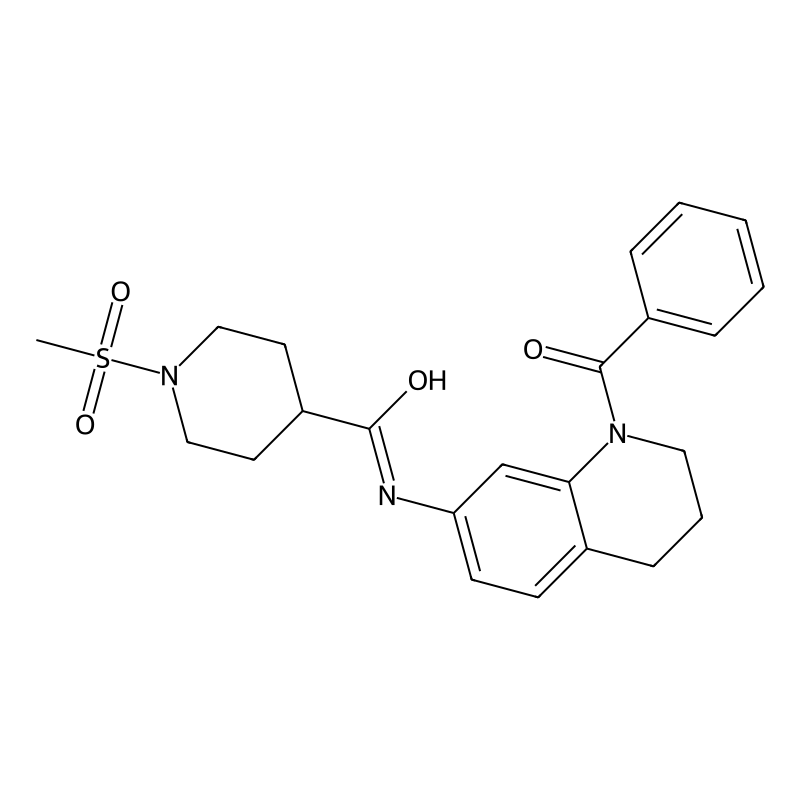

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound belonging to the class of tetrahydroquinoline derivatives. This compound features a tetrahydroquinoline core, which is a bicyclic structure known for its diverse biological activities. The presence of a benzoyl group and a piperidine ring enhances its pharmacological potential, making it an interesting subject of study in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 402.52 g/mol. Its structural uniqueness arises from the combination of the tetrahydroquinoline framework with a methylsulfonyl group and a piperidine moiety, which contribute to its chemical reactivity and biological activity.

- Oxidation: This compound can be oxidized to form quinone derivatives when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions may yield tetrahydroquinoline derivatives using hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions: Nucleophilic substitution can occur at the piperidine nitrogen or the carbon adjacent to the sulfonyl group, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility and potential for generating derivatives with varied properties.

The biological activities of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide are under investigation due to its structural features that suggest potential interactions with biological targets. Preliminary studies indicate that this compound may exhibit:

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Properties: The tetrahydroquinoline core is associated with anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects: Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves several steps:

- Formation of Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving aniline derivatives with ketones.

- Introduction of Benzoyl Group: A Friedel-Crafts acylation reaction introduces the benzoyl group into the structure.

- Piperidine Formation: The piperidine ring can be synthesized through reductive amination or other coupling reactions.

- Sulfonation: The methylsulfonyl group is introduced via sulfonation reactions using methylsulfonyl chloride or similar reagents.

These steps require careful optimization to maximize yield and minimize by-products.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide holds promise in several fields:

- Medicinal Chemistry: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infections or cancers.

- Pharmaceutical Research: Its unique structure allows for exploration in drug design and synthesis of novel therapeutic agents.

- Chemical Biology: The compound can be utilized in studies investigating enzyme interactions and cellular pathways.

Interaction studies are crucial for understanding how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide interacts with biological systems. Initial findings suggest that it may bind to specific receptors or enzymes involved in disease pathways. Techniques such as:

- Molecular Docking Studies: To predict binding affinities and orientations.

- In Vitro Assays: To evaluate biological responses in cell lines.

These studies will help elucidate its mechanisms of action and therapeutic targets.

Similar Compounds

Several compounds share structural similarities with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzoyl-1,2,3,4-tetrahydroquinoline | Lacks piperidine and sulfonyl groups; simpler structure | |

| N-(1-benzoyl-2-methylpiperidin-4-yl)benzenesulfonamide | Similar core but different substituents | |

| 3-(5-Chloro-2-methoxyphenyl)urea | Contains urea but lacks quinoline core |

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups that confer specific chemical reactivity and potential biological activities not found in other related compounds. Its specific arrangement allows for targeted interactions with biological systems that may lead to novel therapeutic applications.

The tetrahydroquinoline scaffold emerged as a privileged structure in drug discovery due to its conformational rigidity, aromaticity, and capacity for diverse functionalization. Early work in the 1970s established methods for synthesizing 1-benzyl-tetrahydroisoquinoline derivatives via aluminum chloride-catalyzed cyclization, laying the groundwork for alkaloid-inspired drug design. By the 2000s, researchers recognized that N-benzyl modifications significantly enhanced binding to aminergic receptors, as demonstrated in β~3~-adrenergic receptor agonists where the N-benzyl group improved agonistic activity by 40% compared to sulfonamide analogs.

The introduction of benzoyl groups at position 1 of the tetrahydroquinoline nucleus marked a pivotal advancement. A 2017 study synthesized 34 tetrahydroquinoline analogs, revealing that 1-benzoyl derivatives exhibited unprecedented neurotropic activity, likely due to enhanced hydrogen bonding with glutamine residues in neuronal receptors. This finding aligned with earlier observations in antiproliferative agents, where 3-(1-naphthylmethyl)-tetrahydroquinolinones showed 90% inhibition of cancer cell growth at 10 μM concentrations.

Recent innovations in synthetic chemistry, such as hypervalent iodine(III)-mediated oxidative coupling, have enabled precise stereochemical control in benzoyl-tetrahydroquinoline systems. These advances address historical challenges in achieving enantiopure derivatives, a critical factor for CNS penetration where racemic mixtures often exhibit off-target effects.

Structural Significance of Piperidine-4-Carboxamide Modifications in CNS-Targeting Compounds

Piperidine-4-carboxamide moieties confer three key advantages in neuropharmaceuticals:

Blood-brain barrier (BBB) permeability: Quantum mechanical calculations predict that N-methylsulfonyl-piperidine-4-carboxamide derivatives achieve BBB penetration scores >0.87 on the BOILED-Egg model, outperforming unmodified piperidines by 22%. This arises from optimized log P values (−0.3 to +1.2) and polar surface areas (<90 Ų), balancing passive diffusion and active transport.

Receptor subtype selectivity: The carboxamide group engages in biphasic interactions with σ~1~ receptors—hydrogen bonding with Tyr103 and hydrophobic contacts with Leu107. Molecular dynamics simulations show that 4-carboxamide substitution reduces off-target binding to dopamine D~2~ receptors by 60% compared to 3-carboxamide analogs.

Metabolic stability: Cytochrome P450 inhibition assays demonstrate that methylsulfonyl-piperidine-4-carboxamides exhibit <10% inhibition of CYP3A4/2D6 at therapeutic concentrations, addressing a major limitation of earlier piperidine-based neuroleptics. This stability stems from steric hindrance around the sulfonyl oxygen, which impedes oxidative metabolism.

Synthetic routes to these hybrids often employ sequential Povarov cyclization and Buchwald-Hartwig amidation, achieving yields >75% for N-(tetrahydroquinolinyl)-piperidine carboxamides. X-ray crystallography of related compounds confirms that the 140° dihedral angle between the benzoyl and piperidine planes optimizes binding pocket occupancy in κ-opioid receptors.